

physicochemical properties of the 1,3,4-thiadiazole ring

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Compound of Interest

Compound Name: 1,3,4-Thiadiazole

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An In-depth Technical Guide to the Physicochemical Properties of the **1,3,4-Thiadiazole** Ring

Introduction

The **1,3,4-thiadiazole** is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms.^{[1][2]} This aromatic ring system is a vital scaffold in medicinal chemistry and materials science due to its diverse biological activities and unique chemical properties.^{[1][3][4][5]} As a bioisostere of pyrimidine and the thiazole moiety, its derivatives have been successfully incorporated into a range of clinically used drugs, including the antimicrobial sulfamethizole and the carbonic anhydrase inhibitor acetazolamide.^{[2][6][7]} The inherent properties of the ring, such as its strong aromaticity, contribute to high in vivo stability and generally low toxicity in higher vertebrates.^{[7][8][9]} This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis, and biological pathway interactions of the **1,3,4-thiadiazole** nucleus, tailored for researchers and drug development professionals.

Core Physicochemical Properties

The unique arrangement of heteroatoms in the **1,3,4-thiadiazole** ring imparts a distinct set of properties that are crucial for its function in various applications.

Structure and Aromaticity

The **1,3,4-thiadiazole** ring is a planar, aromatic system.^[1] Its aromaticity is a key feature, providing significant stability to the molecule.^{[7][8]} However, its aromatic character is considered less pronounced than that of thiophene or thiazole.^[10] This pseudo-aromatic nature arises from the delocalization of π -electrons across the five-membered ring.^[2] The stability conferred by this aromaticity is a primary reason for the scaffold's frequent use in drug design, as it often translates to greater metabolic stability.^{[8][9]}

Electronic Properties

The presence of two electronegative, pyridine-like nitrogen atoms and a sulfur atom makes the **1,3,4-thiadiazole** ring an electron-deficient system.^{[1][2]} This electronic characteristic governs its reactivity. The carbon atoms at the C2 and C5 positions are electron-poor, rendering them susceptible to nucleophilic attack but generally inert towards electrophilic substitution.^[2] Conversely, the nitrogen atoms (N3 and N4) are preferential sites for electrophilic attack, such as N-alkylation or N-acylation.^[2] The parent molecule is polar, with a calculated dipole moment of 3.25 D.^[2] Furthermore, the mesoionic character of the **1,3,4-thiadiazole** ring enhances the ability of its derivatives to cross biological membranes, contributing to good oral absorption and bioavailability.^{[6][11]}

Acidity, Basicity, and Stability

1,3,4-thiadiazole is a weak base, a property attributed to the inductive effect of the sulfur heteroatom and the overall high aromaticity of the ring.^[2] The ring system is noted for its stability in aqueous acidic solutions but is susceptible to cleavage and ring-opening under strongly basic conditions.^{[2][10]}

Solubility

Derivatives of **1,3,4-thiadiazole** are typically high-melting solids.^[12] Their solubility in water is generally low, but they are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone.^{[12][13]} The aqueous solubility can be significantly influenced by the nature of the substituents on the ring; for instance, incorporating a pyridinyl subunit has been shown to enhance water solubility.^[14]

Data Summary Tables

The following tables summarize key quantitative and qualitative physicochemical data for the **1,3,4-thiadiazole** core.

Table 1: Core Physicochemical Properties of **1,3,4-Thiadiazole**

Property	Value / Description	Reference(s)
Molecular Formula	C ₂ H ₂ N ₂ S	[15]
Molecular Weight	86.12 g/mol	[15]
Appearance	White to slightly yellow crystalline powder (for derivatives)	[13]
Aromaticity	Aromatic, planar system. Confers high stability.	[1][8]
Electronic Nature	Electron-deficient ring.	[1][2]
Dipole Moment	3.25 D	[2]
Basicity	Weakly basic.	[2]
Stability	Stable in aqueous acid; undergoes ring cleavage in aqueous base.	[2]
General Solubility	Low in water; soluble in organic solvents like DMSO and methanol.	[12][13][14]

Table 2: Spectroscopic Data for the **1,3,4-Thiadiazole** Ring

Spectroscopy	Nucleus	Chemical Shift (δ) / Wavenumber (cm^{-1})	Notes	Reference(s)
^1H NMR	C2-H, C5-H	~9.12 ppm	Protons are equivalent and resonate extremely downfield due to the electron-deficient ring. Electron-donating substituents cause an upfield shift.	[2]
^{13}C NMR	C2, C5	~153.1 ppm	Carbons are equivalent. Aryl substituents can shift the resonance further downfield. Other reports show signals between 158-164 ppm for substituted rings.	[2][7]
IR	C-S	715–781 cm^{-1}	Characteristic absorption for the carbon-sulfur bond within the ring.	[16]

Experimental Protocols

The synthesis of 2,5-disubstituted **1,3,4-thiadiazoles** is commonly achieved through the cyclization of thiosemicarbazides with various reagents. Below is a representative protocol using a carboxylic acid and a dehydrating agent like phosphorus oxychloride or sulfuric acid.

General Protocol for Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

This protocol describes the acid-catalyzed cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide.

1. Materials and Reagents:

- Aromatic Carboxylic Acid (e.g., Benzoic acid)
- Thiosemicarbazide
- Phosphorus Oxychloride (POCl_3) or concentrated Sulfuric Acid (H_2SO_4)
- Deionized Water
- 50% Sodium Hydroxide or concentrated Ammonia solution for neutralization
- Ethanol for recrystallization
- Ice

2. Reaction Procedure:

- Step 1: Reaction Setup: In a round-bottom flask, create a mixture of the aromatic carboxylic acid (1.0 eq) and a dehydrating agent such as phosphorus oxychloride (excess, ~3-4 eq) or concentrated sulfuric acid.[\[17\]](#) Stir the mixture at room temperature for 15-20 minutes.
- Step 2: Addition of Thiosemicarbazide: Carefully add thiosemicarbazide (1.0 eq) to the mixture.[\[17\]](#)
- Step 3: Cyclization: Heat the resulting mixture at 80–90 °C for 1-2 hours with continuous stirring.[\[17\]](#) The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Step 4: Work-up: After cooling the reaction mixture in an ice bath, carefully and slowly pour it onto crushed ice or add cold water.^[17] This will precipitate the crude product and hydrolyze the excess POCl₃. If H₂SO₄ was used, this step helps in dilution and precipitation. For reactions with POCl₃, the resulting suspension may be refluxed for an additional 4 hours to ensure complete reaction.^[17]
- Step 5: Neutralization and Isolation: Neutralize the acidic solution to a pH of ~8 using a suitable base, such as 50% NaOH solution or concentrated ammonia, while keeping the mixture cool in an ice bath.^{[17][18]} The solid product that precipitates is collected by vacuum filtration.
- Step 6: Purification: Wash the collected solid thoroughly with cold water.^[8] The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 2-amino-5-aryl-**1,3,4-thiadiazole**.

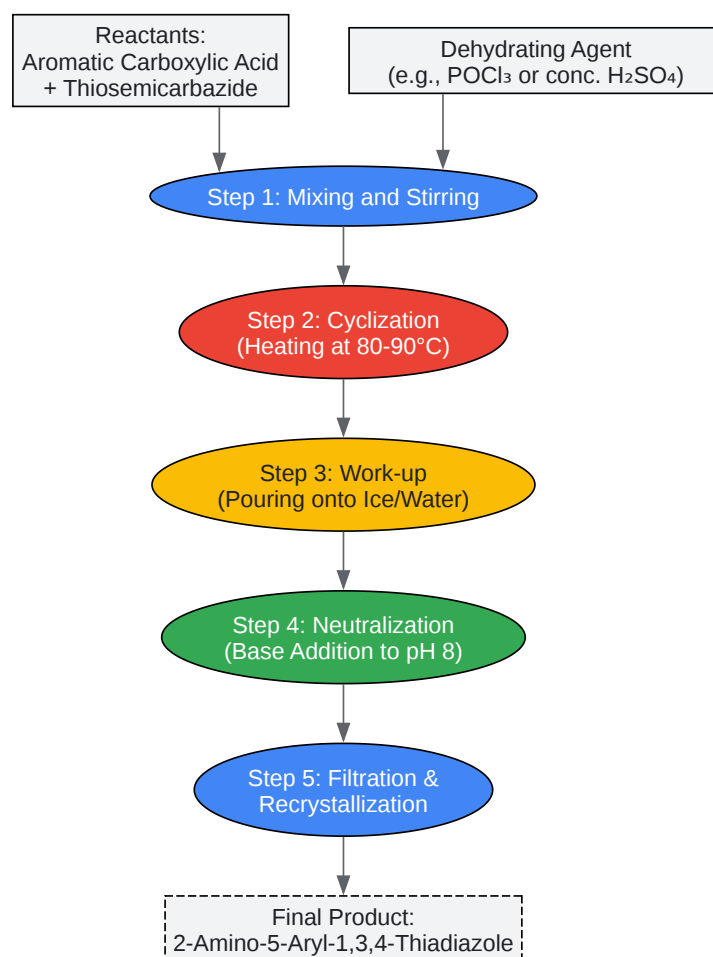
3. Characterization:

- The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as elemental analysis.^{[8][17][19]}

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2,5-disubstituted **1,3,4-thiadiazoles**.

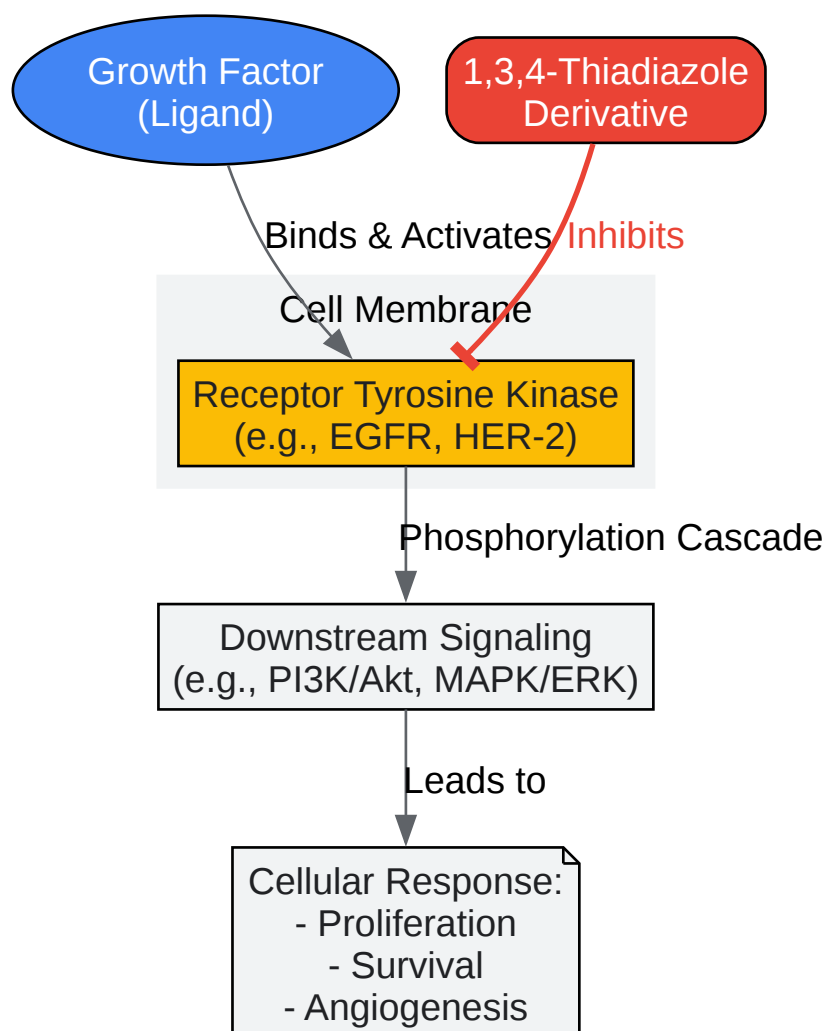


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Caption: General workflow for the synthesis of **1,3,4-thiadiazole** derivatives.

Biological Signaling Pathway

Many **1,3,4-thiadiazole** derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell growth and proliferation, such as those mediated by receptor tyrosine kinases.^{[1][6]}



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